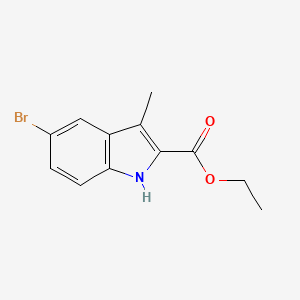

Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate

Overview

Description

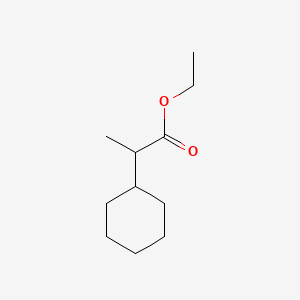

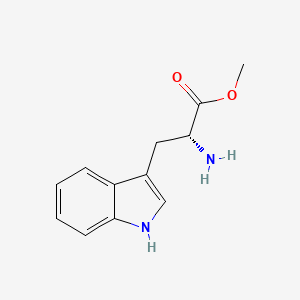

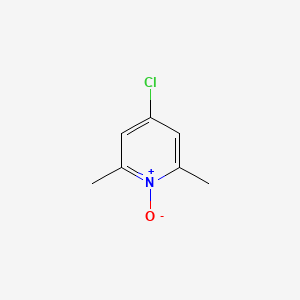

Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate is a biochemical reagent . It is a type of indole derivative, which are significant heterocyclic systems found in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Molecular Structure Analysis

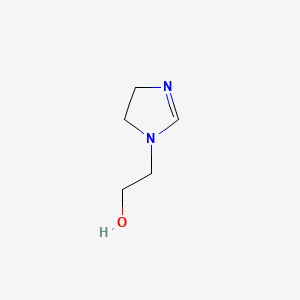

The molecular formula of this compound is C12H12BrNO2 . The molecular weight is 282.13 . The structure includes an indole ring, which is a significant heterocyclic system .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo various reactions. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone and phenylhydrazine hydrochloride .Physical And Chemical Properties Analysis

This compound is a solid . Its SMILES string is CCOC(C1=CC2=C(N1C)C=CC(Br)=C2)=O . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications

Synthetic Applications and Heterocyclic Chemistry

Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate serves as a building block in the synthesis of complex organic molecules. It has been utilized in radical cyclization reactions onto azoles, including imidazoles, pyrroles, indoles, and pyrazoles, to synthesize tri- and tetra-cyclic heterocycles. Such reactions often yield new 6-membered rings attached to the azoles through intramolecular homolytic aromatic substitution, demonstrating the compound's versatility in creating diverse heterocyclic structures (Allin et al., 2005).

Crystallographic and Structural Studies

The compound's utility extends into crystallographic studies, where its derivatives have been analyzed to understand molecular and crystal structures. For instance, the crystal structure and Hirshfeld surface analysis of a specific derivative showcased its role in forming hydrogen bond interactions and stabilizing molecular structures through C–H...π interactions, which are crucial for designing molecules with desired properties (Geetha et al., 2017).

Palladium-Catalyzed Direct Arylations

In the context of palladium-catalyzed direct arylation, derivatives of this compound have proven effective in preventing the formation of dimers or oligomers. This efficiency facilitates the formation of biheteroaryls in high yields, signifying the compound's utility in cross-coupling reactions that are foundational to constructing complex organic frameworks (Fu et al., 2012).

Antiviral Research

Although excluding direct drug applications, it's noteworthy that related indole derivatives have been investigated for their antiviral properties. For instance, ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate hydrochloride has shown broad-spectrum antiviral activities, which underscores the potential of this compound's framework for developing antiviral agents (Boriskin et al., 2008).

Mechanism of Action

Target of Action

Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to have a wide range of biological activities and are prevalent in many natural products and drugs . They play a significant role in cell biology and are used for the treatment of various disorders in the human body . This compound has been used as a reactant for the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . As a cannabinoid CB1 receptor antagonist, it likely interacts with these receptors, leading to changes in cellular signaling .

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

As a cannabinoid cb1 receptor antagonist, it likely has effects related to the modulation of these receptors .

Properties

IUPAC Name |

ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7(2)9-6-8(13)4-5-10(9)14-11/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXWQFATJUZNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346950 | |

| Record name | Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70070-22-3 | |

| Record name | Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1593998.png)

![2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1594008.png)